![molecular formula C17H17F2NO2 B2628267 N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide CAS No. 1105229-34-2](/img/structure/B2628267.png)
N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide
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Description
The compound is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the difluorobenzamide group suggests that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Scientific Research Applications
Antibacterial and Enzyme Inhibition Properties
- A study on N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides, related to the compound , demonstrated antibacterial and anti-enzymatic activities. This suggests potential applications in developing new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).
Anti-HIV Activity
- Research into 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones, which are structurally related to the compound of interest, revealed virus-inhibiting properties against type 1 human immunodeficiency virus. This highlights potential applications in antiviral drug development (M. Novikov et al., 2004).
Acaricidal/Insecticidal Activities
- A study on Oxazoline Derivatives Containing a Sulfur Ether Moiety, which includes similar chemical structures, found that these compounds exhibit excellent acaricidal activity against certain pests. This suggests their use in agricultural pest control (Xiuling Yu et al., 2015).
Structural and Thermal Properties
- Research on Polymorphs of a Fluorinated Amide, closely related to the compound , highlighted its structural, thermal, and mechanical properties. This points to applications in material science, especially in developing materials with specific thermal and mechanical characteristics (P. Mondal et al., 2017).
Protonation Influence on Geometry
- A study on the geometry of related aroxyalkylaminoalcohol derivatives under different protonation states could have implications for the development of pharmaceutical compounds, as structural changes can influence drug efficacy (W. Nitek et al., 2022).
Synthesis and Characterization of Novel Compounds
- Research on the synthesis and characterization of various derivatives, including those related to the compound of interest, provides foundational knowledge for future drug development and chemical applications (S. Rasool et al., 2016).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-11-7-12(2)9-14(8-11)22-6-5-20-17(21)15-4-3-13(18)10-16(15)19/h3-4,7-10H,5-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOHUDNLUCVDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=C(C=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-2,4-difluorobenzamide |
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